Echinoynethiophene A
Overview
Description
Echinoynethiophene A is an organic compound with the chemical formula C₁₃H₁₀O₂S. It is a naturally occurring thiophene derivative, characterized by its unique aromatic structure and strong π-π conjugation. This compound is known for its antibacterial properties and has been shown to inhibit bacterial growth by binding to specific molecular targets .
Preparation Methods
Echinoynethiophene A can be synthesized through various organic synthesis reactions. The common method involves using different raw materials and reagents to carry out aromatization, acylation, and condensation reactions. The specific preparation method includes:
Aromatization: This step involves the formation of the aromatic thiophene ring.
Acylation: Introduction of acyl groups to the thiophene ring.
Condensation: Combining smaller molecules to form the final compound.
Industrial production methods typically involve large-scale organic synthesis processes, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Echinoynethiophene A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major products formed from these reactions include various substituted thiophene derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Echinoynethiophene A has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Studied for its antibacterial properties and its ability to inhibit the growth of bacteria.
Medicine: Potential use in developing new antibacterial agents and treatments for bacterial infections.
Industry: Used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Echinoynethiophene A involves binding to specific molecular targets, such as the bromodomain of transiliensis. This binding inhibits bacterial growth by interfering with essential biological processes within the bacteria. The compound’s strong π-π conjugation plays a crucial role in its interaction with these molecular targets .
Comparison with Similar Compounds
Echinoynethiophene A is unique among thiophene derivatives due to its specific aromatic structure and strong π-π conjugation. Similar compounds include:
- 5,5"-dichloro-alpha-terthiophene
- 5-chloro-alpha-terthiophene
- 5-acetyl alpha-terthiophene
- 5-carboxyl bithiophene
These compounds share similar thiophene-based structures but differ in their functional groups and biological activities. This compound stands out due to its potent antibacterial properties and specific molecular interactions .
Properties
IUPAC Name |
6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyne-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTNGUFZSYFSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(S1)C#CC#CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of echinoynethiophene A?
A1: The abstract itself does not provide the detailed structure of this compound. It only states that it is a "new thiophene" []. To determine its molecular formula, weight, and spectroscopic data, further investigation into related publications or databases would be necessary.
Q2: Where was this compound discovered?
A2: this compound was isolated from the ethanol extract of the roots of Echinops grijisii Hance, a plant species [].
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